1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate
Overview
Description
1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes a tert-butyl group and a hydroxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate typically involves the reaction of tert-butyl isocyanate with m-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The urea and carbamate groups can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate can be compared with similar compounds such as:
1-tert-Butyl-3-(p-hydroxyphenyl)urea: This compound has a similar structure but with the hydroxy group in the para position, which can affect its chemical reactivity and biological activity.
1-tert-Butyl-3-(o-hydroxyphenyl)urea: The ortho position of the hydroxy group can lead to different steric and electronic effects compared to the meta position.
1-tert-Butyl-3-(m-methoxyphenyl)urea: The methoxy group can influence the compound’s properties differently than the hydroxy group, affecting its reactivity and interactions.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(tert-butylcarbamoylamino)phenyl] N-tert-butylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)18-13(20)17-11-8-7-9-12(10-11)22-14(21)19-16(4,5)6/h7-10H,1-6H3,(H,19,21)(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUMPMAIGRFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995178 | |
Record name | N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73953-68-1 | |
Record name | Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, tert-butylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA, 1-TERT-BUTYL-3-(M-HYDROXYPHENYL)-, TERT-BUTYLCARBAMATE (ESTER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW3QS47105 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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